N-(4,5-dimethylbenzo[d]thiazol-2-yl)-4-(methylsulfonyl)benzamide
Description
Properties
IUPAC Name |
N-(4,5-dimethyl-1,3-benzothiazol-2-yl)-4-methylsulfonylbenzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N2O3S2/c1-10-4-9-14-15(11(10)2)18-17(23-14)19-16(20)12-5-7-13(8-6-12)24(3,21)22/h4-9H,1-3H3,(H,18,19,20) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AGMAVOCCPCYISP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=C(C=C1)SC(=N2)NC(=O)C3=CC=C(C=C3)S(=O)(=O)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N2O3S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Mechanisms
Core Heterocycle Formation
The synthesis begins with constructing the 4,5-dimethylbenzo[d]thiazole scaffold. Two predominant methods emerge from the literature:
Method A: Cyclocondensation Approach
A mixture of 4,5-dimethyl-2-aminothiophenol (1.0 equiv) and methyl 4-(methylsulfonyl)benzoyl chloride (1.2 equiv) undergoes cyclization in refluxing ethanol (78°C, 6 h) using ammonium acetate (20 mol%) as catalyst. This single-pot method achieves 65–72% yields through intramolecular dehydration, forming both the thiazole ring and amide bond simultaneously.
Method B: Stepwise Assembly
- Thiazole Ring Formation :
4,5-Dimethyl-2-aminothiophenol (1.0 equiv) reacts with chloroacetyl chloride (1.1 equiv) in dichloromethane at 0–5°C, followed by cyclization with potassium thiocyanate (1.5 equiv) in DMF at 80°C for 4 h. - Amide Coupling :
The resultant 4,5-dimethylbenzo[d]thiazol-2-amine (1.0 equiv) is treated with 4-(methylsulfonyl)benzoyl chloride (1.05 equiv) using triethylamine (2.0 equiv) in THF at room temperature for 12 h.
Table 1: Comparative Analysis of Core Synthesis Methods
| Parameter | Method A | Method B |
|---|---|---|
| Overall Yield (%) | 68 ± 3 | 82 ± 2 |
| Reaction Time (h) | 6 | 16 |
| Purification Complexity | Moderate | High |
| Scalability | Limited | Excellent |
Sulfonyl Group Introduction
The methylsulfonyl moiety is typically introduced prior to final coupling. Two pathways are documented:
Pathway 1: Direct Sulfonation
4-Mercaptobenzoic acid undergoes methylation with dimethyl sulfate (2.0 equiv) in NaOH (1M), followed by oxidation with H₂O₂ (30%) in acetic acid at 60°C for 3 h to yield 4-(methylsulfonyl)benzoic acid (89% purity).
Pathway 2: Late-Stage Modification
Post-amidation, the thioether intermediate is oxidized using meta-chloroperbenzoic acid (mCPBA, 2.2 equiv) in dichloromethane at 0°C→RT over 8 h. This method allows greater functional group tolerance but requires stringent temperature control.
Reaction Optimization
Solvent Effects
Systematic screening reveals polar aprotic solvents enhance reaction efficiency:
Table 2: Solvent Impact on Amidation Yield
| Solvent | Dielectric Constant | Yield (%) |
|---|---|---|
| DMF | 36.7 | 92 |
| THF | 7.5 | 85 |
| Acetonitrile | 37.5 | 88 |
| Ethanol | 24.3 | 72 |
DMF maximizes yield due to its dual role as solvent and catalyst through stabilization of the acylium intermediate.
Catalytic Systems
Comparative studies of coupling agents show:
Table 3: Coupling Agent Efficiency
| Reagent | Equiv | Yield (%) |
|---|---|---|
| EDCl/HOBt | 1.2 | 94 |
| HATU/DIPEA | 1.1 | 96 |
| DCC/DMAP | 1.5 | 89 |
| PyBOP/NMM | 1.0 | 91 |
HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) demonstrates superior reactivity, enabling complete conversion within 2 h at 0°C.
Characterization and Quality Control
Spectroscopic Analysis
1H NMR (400 MHz, DMSO- d6):
- δ 8.21 (d, J = 8.4 Hz, 2H, Ar-H)
- δ 7.98 (d, J = 8.4 Hz, 2H, Ar-H)
- δ 7.45 (s, 1H, Thiazole-H)
- δ 3.24 (s, 3H, SO₂CH₃)
- δ 2.52 (s, 3H, C4-CH₃)
- δ 2.48 (s, 3H, C5-CH₃)
13C NMR (100 MHz, DMSO- d6):
- δ 167.8 (C=O)
- δ 144.2 (C-SO₂)
- δ 132.1–128.3 (Aromatic Cs)
- δ 44.1 (SO₂CH₃)
- δ 18.9 (C4-CH₃)
- δ 18.5 (C5-CH₃)
Industrial Scale Considerations
Continuous Flow Synthesis
Pilot plant data (50 kg batch) using Corning AFR® reactor:
- Residence time: 18 min vs. 6 h batch
- Yield improvement: 78% → 89%
- Impurity profile: ≤0.3% vs. 1.2% batch
Crystallization Optimization
Ternary solvent system (EtOAc/Heptane/EtOH 5:3:2) produces uniform crystals (98.5% purity) with mean particle size 150–200 μm, ideal for tablet formulation.
Chemical Reactions Analysis
Types of Reactions
N-(4,5-dimethylbenzo[d]thiazol-2-yl)-4-(methylsulfonyl)benzamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to convert the sulfonyl group to a sulfide.
Substitution: The compound can undergo nucleophilic substitution reactions, where the methylsulfonyl group can be replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether or sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of sulfides.
Substitution: Formation of substituted benzothiazole derivatives.
Scientific Research Applications
N-(4,5-dimethylbenzo[d]thiazol-2-yl)-4-(methylsulfonyl)benzamide has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Explored as a potential therapeutic agent due to its ability to interact with specific molecular targets.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(4,5-dimethylbenzo[d]thiazol-2-yl)-4-(methylsulfonyl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological responses. The exact pathways involved can vary depending on the specific application and target.
Comparison with Similar Compounds
Table 1: Key Structural Features of Analogous Compounds
Key Observations :
- Electron-Withdrawing Groups : The target compound’s methylsulfonyl group is less electron-withdrawing compared to the phenylsulfonyl groups in (compounds 7–9) but more polar than the chloro substituents in (4d).
- Amide Linkage : The benzamide linkage in the target contrasts with the acetamide in GSK1570606A (), which may alter metabolic stability and solubility.
Spectroscopic and Physicochemical Properties
Table 2: Comparative Spectroscopic Data
Biological Activity
N-(4,5-dimethylbenzo[d]thiazol-2-yl)-4-(methylsulfonyl)benzamide is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, and mechanisms of action, supported by relevant research findings.
Chemical Structure and Synthesis
This compound is characterized by a benzothiazole moiety with methyl substitutions at the 4 and 5 positions and a para-methylsulfonyl group on the benzamide. The compound has a molecular weight of approximately 324.4 g/mol and is identified by the CAS number 941883-47-2.
Synthesis Overview:
The synthesis typically involves:
- Formation of the Benzothiazole Ring : Cyclization of 2-aminothiophenol with an aldehyde or ketone under acidic conditions.
- Introduction of Dimethyl Groups : Alkylation using methylating agents like methyl iodide.
- Formation of the Benzamide : Coupling with a suitable amine to form the final product.
Anticancer Properties
Preliminary studies indicate that this compound exhibits significant anticancer activity. The compound has been shown to inhibit cell proliferation in various cancer cell lines, potentially through mechanisms involving apoptosis induction and cell cycle arrest.
Case Study:
In vitro assays demonstrated that this compound effectively reduced the viability of breast cancer cells (MCF-7) with an IC50 value in the micromolar range. The mechanism appears to involve the modulation of key signaling pathways associated with cell growth and survival.
Anti-inflammatory Activity
The compound has also been investigated for its anti-inflammatory properties. Thiazole derivatives are known to modulate enzyme activity related to inflammation, such as cyclooxygenase (COX) enzymes.
Research Findings:
A study reported that this compound significantly reduced prostaglandin E2 (PGE2) levels in lipopolysaccharide-stimulated macrophages, indicating its potential as an anti-inflammatory agent.
The biological effects of this compound are thought to arise from its ability to interact with specific molecular targets:
- Enzyme Inhibition : The compound may inhibit enzymes involved in tumor progression and inflammation.
- Receptor Modulation : It could modulate receptor activity that influences cell signaling pathways related to cancer and inflammation.
Comparative Analysis with Related Compounds
To better understand the biological activity of this compound, a comparison with similar compounds can be insightful:
| Compound Name | Key Features | Biological Activity |
|---|---|---|
| N-(4,6-dimethylbenzo[d]thiazol-2-yl)-2-(4-(methylsulfonyl)phenyl)acetamide | Different substitution pattern | Potential anticancer properties |
| N-(5,7-dimethylbenzo[d]thiazol-2-yl)-2-(4-(methylsulfonyl)phenyl)acetamide | Variations in structure | Anti-inflammatory effects |
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for N-(4,5-dimethylbenzo[d]thiazol-2-yl)-4-(methylsulfonyl)benzamide, and which characterization techniques ensure structural fidelity?
- Synthesis Steps :
- Coupling Reactions : React 4-(methylsulfonyl)benzoyl chloride with 2-amino-4,5-dimethylbenzo[d]thiazole under anhydrous conditions in tetrahydrofuran (THF) or dichloromethane (DCM) .
- Purification : Use column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization (ethanol/water) to isolate the product .
- Characterization :
- NMR Spectroscopy : ¹H and ¹³C NMR to confirm substitution patterns and purity (e.g., δ 2.5 ppm for methyl groups, δ 7.8-8.2 ppm for aromatic protons) .
- HPLC : Purity assessment (>95%) with a C18 column and acetonitrile/water mobile phase .
Q. Which in vitro assays are commonly employed to evaluate the anticancer potential of this compound?
- MTT Assay : Measure IC₅₀ values against cancer cell lines (e.g., MCF-7, A549) after 48-hour exposure .
- Apoptosis Analysis : Flow cytometry with Annexin V/PI staining to quantify apoptotic cells .
- Cell Cycle Arrest : Propidium iodide staining and DNA content analysis via flow cytometry .
Advanced Research Questions
Q. How can researchers resolve discrepancies in reported biological activities of this compound across different studies?
- Methodological Harmonization :
- Use standardized cell lines (e.g., ATCC-certified) and culture conditions (e.g., 10% FBS, 37°C, 5% CO₂) .
- Validate results with orthogonal assays (e.g., Western blot for caspase-3 activation alongside apoptosis assays) .
- Structural Confirmation : Re-characterize batches via LC-MS to rule out degradation or impurities .
Q. What strategies optimize the compound's solubility and bioavailability for in vivo studies?
- Formulation Approaches :
- Nanoparticle Encapsulation : Use PLGA nanoparticles to enhance aqueous solubility .
- Salt Formation : Synthesize hydrochloride salts via reaction with HCl in ethanol .
- Prodrug Design : Introduce hydrolyzable groups (e.g., ester linkages) to improve absorption .
Q. How does modifying the sulfonyl group influence the compound's biological activity and selectivity?
- Structure-Activity Relationship (SAR) Studies :
- Replace methylsulfonyl with methylthio (reduced electron-withdrawing effect) or morpholinosulfonyl (enhanced solubility) .
- Biological Impact : Methylsulfonyl derivatives show higher kinase inhibition (IC₅₀ ~1.2 µM) compared to methylthio analogs (IC₅₀ >10 µM) .
- Computational Modeling : Docking studies (AutoDock Vina) to predict binding affinity changes with substituent modifications .
Data Contradiction Analysis
| Reported Activity | Potential Source of Discrepancy | Resolution Strategy |
|---|---|---|
| Variable IC₅₀ in cancer cells | Differences in cell line genetic backgrounds | Use isogenic cell lines or CRISPR-edited models |
| Inconsistent apoptosis rates | Assay sensitivity (e.g., Annexin V vs. TUNEL) | Triangulate with caspase-3/7 activity assays |
Key Research Findings
- Anticancer Mechanism : Inhibits ubiquitin ligases (e.g., Mdm2) via competitive binding to the S100A4 pocket, stabilizing p53 .
- Antimicrobial Potential : MIC of 8 µg/mL against S. aureus due to sulfonyl group interactions with bacterial enzymes .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
